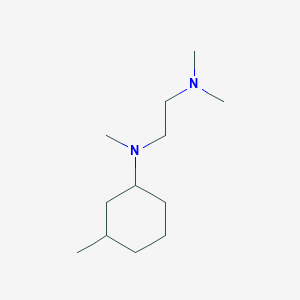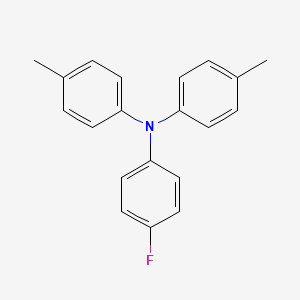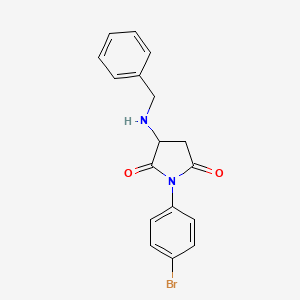![molecular formula C23H24N4O2 B5067704 N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as Compound A, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors.
作用機序
N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A exerts its pharmacological effects through its ability to bind to specific enzymes and receptors, resulting in their inhibition or modulation. For example, this compound A has been shown to selectively inhibit PDE10A, an enzyme that plays a critical role in the regulation of dopamine signaling in the brain. By inhibiting PDE10A, this compound A increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn, enhances dopamine signaling and improves cognitive function.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a wide range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, this compound A has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease by enhancing dopamine signaling in the brain. Additionally, this compound A has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
One of the major advantages of N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A is its selectivity and potency against specific enzymes and receptors, which makes it an ideal tool for studying their biological functions. However, one of the limitations of this compound A is its stability, which can be affected by factors such as pH and temperature. Therefore, careful handling and storage of this compound A are required to ensure its stability and potency.
将来の方向性
There are several future directions for research on N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A. One potential area of research is the development of more stable and potent analogs of this compound A that can be used for therapeutic applications. Another area of research is the investigation of the effects of this compound A on other enzymes and receptors, as well as its potential interactions with other drugs. Additionally, the development of new methods for the synthesis of this compound A and its analogs can lead to more efficient and cost-effective production.
合成法
The synthesis of N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A involves the reaction of 4-(3-pyridinyloxy)-1-piperidinecarboxylic acid with benzylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 2-chloro-5-nitropyridine to obtain the final product, this compound A.
科学的研究の応用
N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine A has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including but not limited to, phosphodiesterase 10A (PDE10A), histone deacetylase 1 (HDAC1), and dopamine D3 receptor. These enzymes and receptors are involved in various physiological and pathological processes, including neurological disorders, cancer, and inflammation.
特性
IUPAC Name |
[6-(benzylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(27-13-10-20(11-14-27)29-21-7-4-12-24-17-21)19-8-9-22(26-16-19)25-15-18-5-2-1-3-6-18/h1-9,12,16-17,20H,10-11,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXAMMLTVFBRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CN=C(C=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5067621.png)

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)


![1-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5067657.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)

![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)
![N-cyclopentyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5067711.png)
![8-[4-(3-isopropylphenoxy)butoxy]quinoline](/img/structure/B5067713.png)
![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)